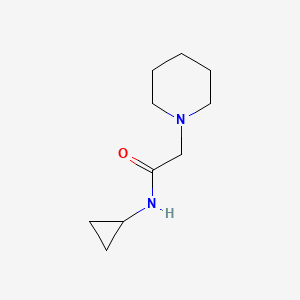![molecular formula C19H22N2O2 B5964141 N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5964141.png)
N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a derivative of N-phenylacetyl-L-prolylglycine ethyl ester, which is a nootropic agent that enhances cognitive function.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide has been shown to enhance cognitive function and memory retention in animal models. It has also been studied for its potential neuroprotective effects against oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a chemotherapeutic agent in combination with other drugs.
In drug delivery, N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide has been studied for its potential use as a carrier for hydrophobic drugs. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, such as acetylcholine and glutamate. It may also act by inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors. It has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide in lab experiments include its ability to enhance cognitive function and memory retention in animal models, its potential neuroprotective effects against oxidative stress and neurodegenerative diseases, and its potential use as a carrier for hydrophobic drugs.
The limitations of using N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and effectiveness, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide. These include:
1. Studying its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Investigating its potential use as a chemotherapeutic agent in combination with other drugs for the treatment of cancer.
3. Studying its potential use as a carrier for hydrophobic drugs in drug delivery.
4. Investigating its mechanism of action and identifying its molecular targets.
5. Studying its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy.
Conclusion:
In conclusion, N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance cognitive function, inhibit cancer cell growth, and improve drug delivery makes it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics in humans.
Métodos De Síntesis
N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide can be synthesized by reacting N-phenylacetyl-L-prolylglycine ethyl ester with N,N-dimethylpropanamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide obtained by this method is around 80%.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[4-[(2-phenylacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21(2)19(23)13-10-15-8-11-17(12-9-15)20-18(22)14-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSSIPCAQWDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5964059.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)


![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5964096.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)
![(3-chlorobenzyl){[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5964116.png)

![3-{1-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5964154.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![ethyl 6-tert-butyl-2-{[(4-ethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B5964187.png)